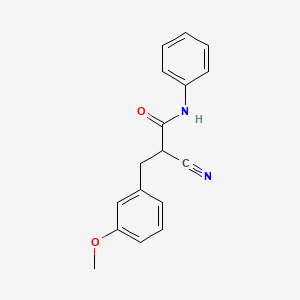
2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide is an organic compound that belongs to the class of cyanoacetamide derivatives. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide typically involves the Knoevenagel condensation reaction. This reaction is carried out between cyanoacetamide and an aromatic aldehyde, in this case, 3-methoxybenzaldehyde, in the presence of a base such as triethylamine. The reaction is often facilitated by microwave irradiation, which significantly reduces the reaction time and improves the yield . The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of biocatalysts, such as marine-derived fungi, has also been explored to achieve greener and more sustainable production methods .
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products Formed
Oxidation: 2-cyano-3-(3-carboxyphenyl)-N-phenylpropanamide.
Reduction: 2-amino-3-(3-methoxyphenyl)-N-phenylpropanamide.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of various functional materials
Mechanism of Action
The mechanism of action of 2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide: Similar structure but with a hydroxyl group, which may alter its reactivity and biological activity.
2-cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide: Contains an additional methoxy group, potentially affecting its solubility and interaction with biological targets.
Uniqueness
2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and cyanoacetamide moiety make it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-cyano-3-(3-methoxyphenyl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-16-9-5-6-13(11-16)10-14(12-18)17(20)19-15-7-3-2-4-8-15/h2-9,11,14H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLFYBFFFRQUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C#N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
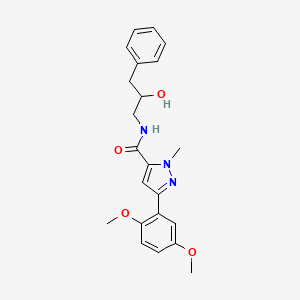
![3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2514629.png)
![[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride](/img/new.no-structure.jpg)
![(3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2514633.png)
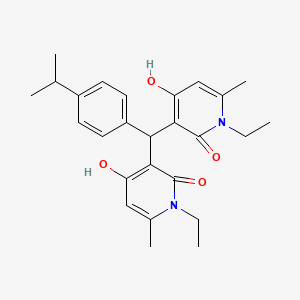
![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)thiophene-2-carboxamide](/img/structure/B2514636.png)
![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2514638.png)
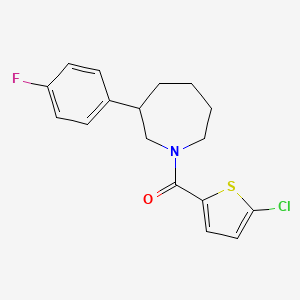
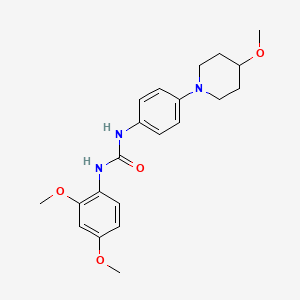
![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2514644.png)
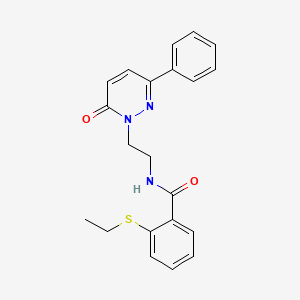
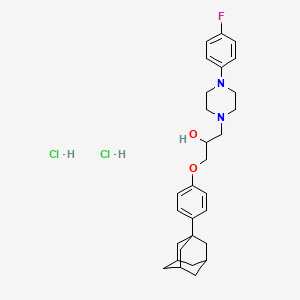
![2-(4-fluorobenzamido)-N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2514649.png)
![4-propyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514650.png)
